molecular formula C11H15F2NO4 B13902972 rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13902972
M. Wt: 263.24 g/mol
InChI Key: ZENGELFZJWBYQW-ACZMJKKPSA-N
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Description

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: is a complex organic compound with the molecular formula C11H17NO4. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and two fluorine atoms. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the tert-butoxycarbonyl and difluoro groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s biological applications include its use as a probe for studying enzyme activity and protein interactions. Its fluorine atoms can be detected using techniques like NMR spectroscopy, providing insights into biological processes.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry: Industrial applications include its use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

  • rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Comparison: Compared to similar compounds, rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out due to its unique combination of functional groups and fluorine atoms. These features contribute to its distinct chemical properties, such as increased stability and reactivity, making it valuable for a wide range of scientific research applications.

Properties

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

(1S,2S,5R)-6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5-6(11(5,12)13)7(14)8(15)16/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7-/m0/s1

InChI Key

ZENGELFZJWBYQW-ACZMJKKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)O)C2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)C2(F)F

Origin of Product

United States

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